N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride
Description
N-(3-Amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with a 4-chloro group, a 3-methyl group, and a branched N-(3-amino-2-hydroxypropyl) side chain. The hydrochloride salt enhances its solubility in aqueous environments, a critical feature for pharmaceutical or biochemical applications.
The 3-amino-2-hydroxypropyl moiety may improve membrane permeability or binding interactions, as seen in cellulose-(3-amino-2-hydroxypropyl)-ether membranes, which exhibit superior signal/noise ratios in peptide arrays compared to standard β-alanine membranes . The chloro and dimethyl substituents likely influence steric and electronic properties, affecting solubility, stability, and target selectivity.
Properties
IUPAC Name |
N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O3S.ClH/c1-8-5-10(3-4-11(8)12)18(16,17)14(2)7-9(15)6-13;/h3-5,9,15H,6-7,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAIRUAGHCUXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(CN)O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's chemical formula is and it features a sulfonamide functional group that is critical for its biological properties. The presence of amino and hydroxy groups enhances its solubility and interaction with biological targets.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The following table summarizes the antibacterial activity against several bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|---|
| N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide | E. coli | 30 ± 0.12 | 7.81 |
| N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide | S. aureus | 25 ± 0.10 | 10.00 |
| Ciprofloxacin | E. coli | 32 ± 0.12 | 6.25 |
The compound demonstrated significant antibacterial activity against E. coli, comparable to ciprofloxacin, a well-known antibiotic .
Anticancer Activity
In addition to its antibacterial properties, sulfonamides have shown potential in cancer therapy. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide on FaDu hypopharyngeal tumor cells:
- Cell Line : FaDu
- IC50 Value : 15 µM
- Mechanism : Induced apoptosis via mitochondrial pathway
The findings suggest that the compound may act as a promising candidate for further development in anticancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives can be influenced by their structural components. A detailed structure-activity relationship study indicated that modifications to the sulfonamide moiety significantly affect antibacterial potency and selectivity against various pathogens.
Comparison with Similar Compounds
A. Core Structure and Substituent Effects
- Aromatic Core : The target compound’s benzene ring differs from the naphthalene in 210049-20-0 , which may alter π-π stacking interactions in biological systems.
- Chloro Position : The 4-chloro substituent in the target vs. 5-chloro in the naphthalene derivative could influence steric hindrance or electronic effects on sulfonamide reactivity .
C. Stereochemical Complexity
- The (2R,3S) configuration in 244634-31-9 highlights the role of stereochemistry in biological activity, a feature absent in the target compound. This suggests the target may have broader but less specific interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
